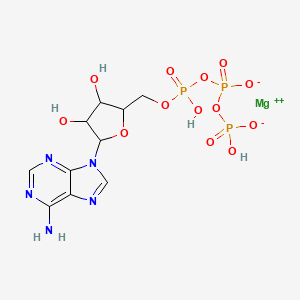![molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .
Industrial Production Methods
Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
D-Biotinol undergoes various chemical reactions, including:
Oxidation: D-Biotinol can be oxidized to form biotin.
Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.
Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin.
Reduction: D-Biotinol.
Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.
Scientific Research Applications
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
Mechanism of Action
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
D-Biotinol is similar to other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .
Properties
Molecular Formula |
C10H18N2O2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChI Key |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
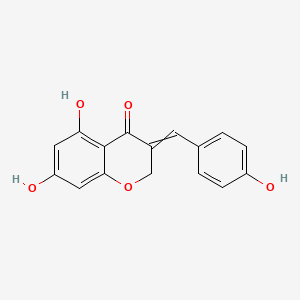


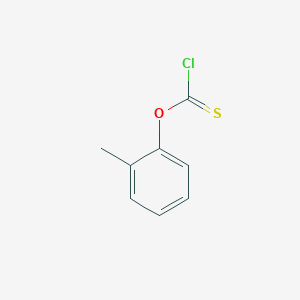
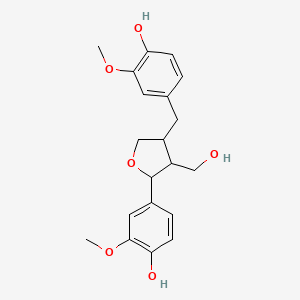
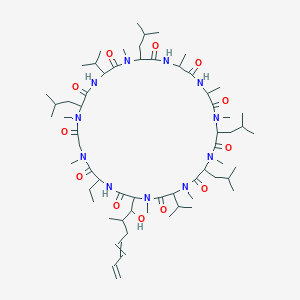
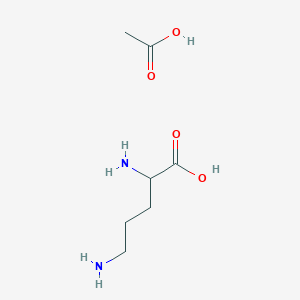

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
